molecular formula C26H36Br2O2S2 B567006 2,6-dibromo-4,8-dioctoxythieno[2,3-f][1]benzothiole CAS No. 1294515-75-5

2,6-dibromo-4,8-dioctoxythieno[2,3-f][1]benzothiole

Cat. No.: B567006
CAS No.: 1294515-75-5
M. Wt: 604.5
InChI Key: GXGDTYKIKNMZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene, also known as 2,6-dibromo-4,8-dioctoxythieno2,3-fbenzothiole, is the electron transport chain in organic solar cells . This compound acts as an electron-donating monomer , contributing to the generation of electric current when exposed to sunlight.

Mode of Action

This compound interacts with its targets through a process called D-A non-equivalent random copolymerization . It is introduced into the D-A backbone of PM6, a polymer used in solar cells, as the third component . This interaction results in changes in the absorption, energy levels, and molecular arrangement of the polymers, enhancing solar light-harvesting and charge transport .

Biochemical Pathways

The affected pathway is the photovoltaic (PV) performance of the polymers in the solar cells . The introduction of this compound into the PM6 polymer enhances the absorption of solar light and improves charge transport, leading to increased efficiency of the solar cells .

Pharmacokinetics

It has a melting point of 63 °C and a boiling point of 632.3±50.0 °C at 760 mmHg . These properties may influence its stability and performance in various environmental conditions.

Result of Action

The result of the action of this compound is the production of high-efficiency organic solar cells . Solar cells fabricated with this compound and the common acceptor Y6 achieved a power conversion efficiency (PCE) of 17.65%, which is significantly higher than that of the reference PM6:Y6-based device .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and light exposure. The devices based on this compound exhibit high thermal- and storage-stability, as well as outstanding photo-stability . This suggests that the compound performs well under various environmental conditions, making it suitable for use in solar cells.

Preparation Methods

The synthesis of 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene typically involves the bromination of 4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane . The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination.

Scientific Research Applications

Properties

IUPAC Name

2,6-dibromo-4,8-dioctoxythieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36Br2O2S2/c1-3-5-7-9-11-13-15-29-23-19-17-21(27)32-26(19)24(20-18-22(28)31-25(20)23)30-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGDTYKIKNMZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCCCCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Br2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738238
Record name 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1294515-75-5
Record name 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.